

# In-Depth Technical Guide to 1,2,4-Trimethoxybenzene

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## Compound of Interest

Compound Name: 1,2,4-Trimethoxybenzene

Cat. No.: B152335

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,2,4-Trimethoxybenzene**, along with detailed experimental protocols for its synthesis and its role in the development of pharmacologically active compounds.

## Core Physicochemical Properties

**1,2,4-Trimethoxybenzene** is an aromatic organic compound that serves as a versatile intermediate in various synthetic applications, including the pharmaceutical industry.<sup>[1][2]</sup> Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Unit
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>3</sub>	
Molecular Weight	168.19	g/mol
Boiling Point	247	°C (at 760 mmHg)
Density	1.126	g/mL (at 25 °C)
Refractive Index	1.533	(at 20 °C, n <sub>D</sub> )
CAS Number	135-77-3	

## Synthesis of 1,2,4-Trimethoxybenzene from Vanillin

A notable and efficient method for the preparation of **1,2,4-Trimethoxybenzene** involves a synthetic route starting from vanillin.[3] This process is advantageous due to the ready availability and low cost of the starting material.

### Experimental Protocol: Synthesis from Vanillin

This protocol outlines a two-step synthesis of **1,2,4-Trimethoxybenzene** from vanillin, achieving a good overall yield.[3]

#### Step 1: Baeyer-Villiger Oxidation of Vanillin

- Reagents and Materials:
  - Vanillin
  - m-Chloroperoxybenzoic acid (m-CPBA)
  - Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
  - Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
  - Round-bottom flask
  - Magnetic stirrer
  - Separatory funnel
  - Rotary evaporator
- Procedure:
  - Dissolve vanillin in dichloromethane in a round-bottom flask.
  - Cool the solution in an ice bath.

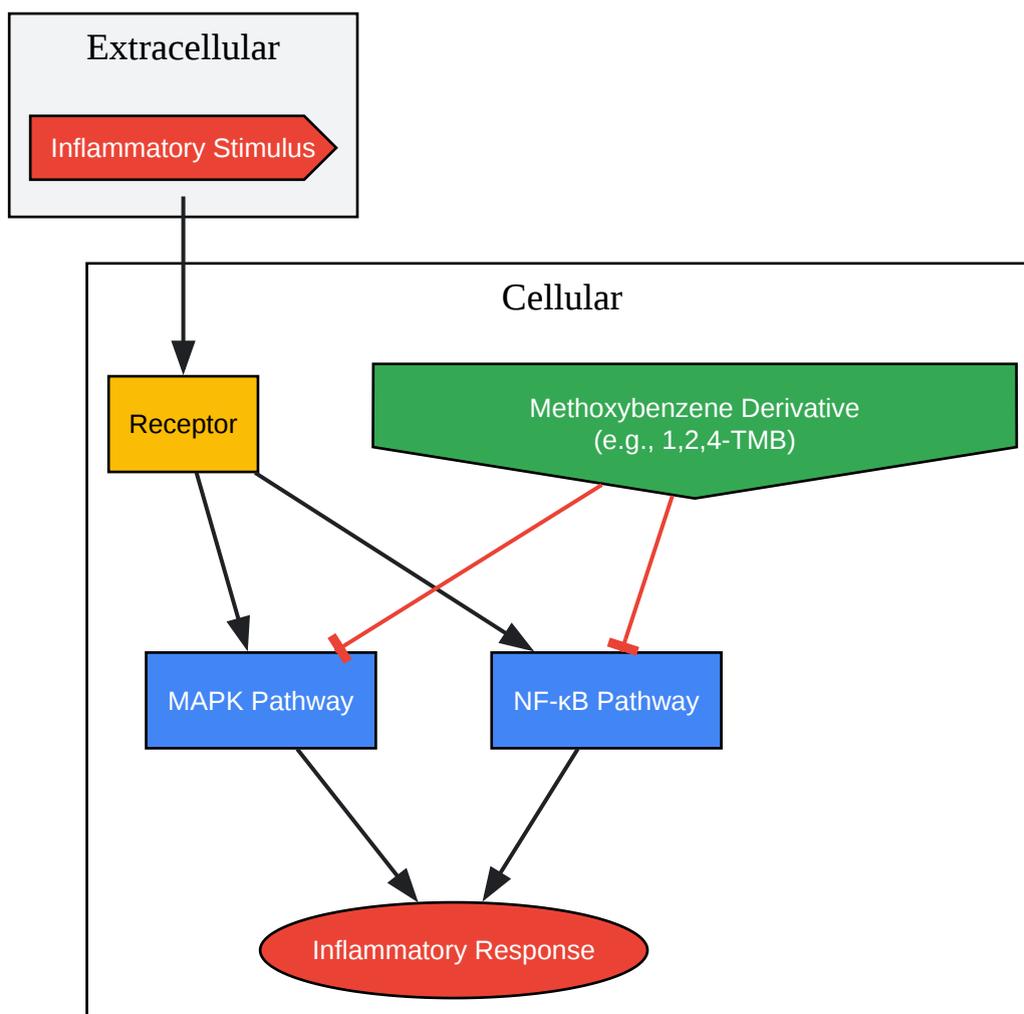
- Slowly add m-CPBA to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Quench the reaction by adding saturated NaHCO<sub>3</sub> solution.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer with saturated NaHCO<sub>3</sub> solution and then with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>.
- Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the intermediate product, 2-hydroxy-4-methoxy-formate.

#### Step 2: Methylation to **1,2,4-Trimethoxybenzene**

- Reagents and Materials:
  - 2-hydroxy-4-methoxy-formate (from Step 1)
  - Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
  - Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
  - Acetone
  - Reflux condenser
- Procedure:
  - To a solution of the intermediate from Step 1 in acetone, add potassium carbonate and dimethyl sulfate.
  - Heat the mixture to reflux and maintain for 4 hours.
  - After cooling to room temperature, filter the solid and wash with acetone.
  - Concentrate the filtrate under reduced pressure.

- o Purify the crude product by column chromatography on silica gel to obtain **1,2,4-Trimethoxybenzene**.

## Logical Workflow for Synthesis



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## References

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